molecular formula C22H19BrN2O3S B13379925 (5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(2,3-dimethylanilino)-1,3-thiazol-4-one

(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(2,3-dimethylanilino)-1,3-thiazol-4-one

Cat. No.: B13379925
M. Wt: 471.4 g/mol
InChI Key: PSCKDKPCPJFAFK-UNOMPAQXSA-N
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Description

5-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-2-(2,3-dimethylanilino)-1,3-thiazol-4(5H)-one is a complex organic compound that features a thiazole ring, a brominated methoxybenzylidene moiety, and a dimethylanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-2-(2,3-dimethylanilino)-1,3-thiazol-4(5H)-one typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.

    Bromination and Methoxylation: The benzylidene moiety is brominated and methoxylated using bromine and methanol, respectively.

    Condensation Reaction: The final step involves the condensation of the brominated methoxybenzylidene intermediate with the thiazole derivative in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and propynyloxy groups.

    Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products

    Oxidation: Products may include aldehydes or carboxylic acids.

    Reduction: Debrominated derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on the compound’s interaction with biological macromolecules and its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its structural features suggest potential activity against various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials could lead to the creation of advanced functional materials.

Mechanism of Action

The mechanism of action of 5-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-2-(2,3-dimethylanilino)-1,3-thiazol-4(5H)-one is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The brominated methoxybenzylidene moiety may facilitate binding to hydrophobic pockets, while the thiazole ring could interact with metal ions or other cofactors. These interactions could modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4(5H)-one
  • 5-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4(5H)-one

Uniqueness

The uniqueness of 5-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-2-(2,3-dimethylanilino)-1,3-thiazol-4(5H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propynyloxy group, in particular, may enhance its reactivity and potential for further functionalization, setting it apart from similar compounds.

Properties

Molecular Formula

C22H19BrN2O3S

Molecular Weight

471.4 g/mol

IUPAC Name

(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(2,3-dimethylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H19BrN2O3S/c1-5-9-28-20-16(23)10-15(11-18(20)27-4)12-19-21(26)25-22(29-19)24-17-8-6-7-13(2)14(17)3/h1,6-8,10-12H,9H2,2-4H3,(H,24,25,26)/b19-12-

InChI Key

PSCKDKPCPJFAFK-UNOMPAQXSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)N=C2NC(=O)/C(=C/C3=CC(=C(C(=C3)Br)OCC#C)OC)/S2)C

Canonical SMILES

CC1=C(C(=CC=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)Br)OCC#C)OC)S2)C

Origin of Product

United States

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